1-Methyl-1,4-diazepan-2-one hydrochloride

Vue d'ensemble

Description

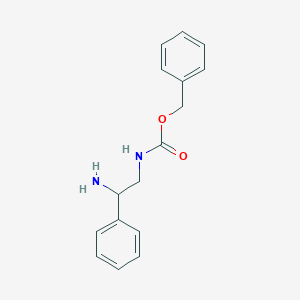

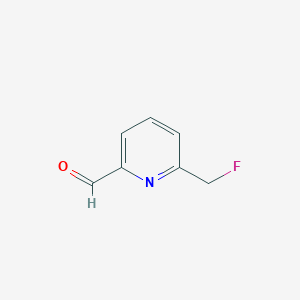

1-Methyl-1,4-diazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 .

Molecular Structure Analysis

The InChI code for 1-Methyl-1,4-diazepan-2-one hydrochloride is 1S/C6H12N2O.ClH/c1-8-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Methyl-1,4-diazepan-2-one hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Alkaline Hydrolysis and Derivative Formation : Diazepam undergoes hydrolysis in an alkaline medium, forming derivatives like 2-methylamino-5-chlorobenzophenone imine and 2-methylamino-5-chlorobenzophenone. These reactions are influenced by the concentration of sodium hydroxide and involve intermediate products identified through various spectral analyses (Yang et al., 1996); (Yang, 1998).

Complex Formation with Lanthanides(III) : Research on diazepam's complex formation with light lanthanide(III) metal ions in a mixed solvent system reveals insights into the compound's chemical behavior and potential applications in coordination chemistry. The study of complex formation constants across different temperatures offers valuable data for understanding diazepam’s chemical properties (Bayes et al., 2012).

Pharmaceutical Metabolite Analysis : The identification of diazepam metabolites in biological systems, like the rat intestinal tract, provides important insights for pharmacology and toxicology. Techniques like high-resolution mass spectrometry and nuclear magnetic resonance play a crucial role in this research area (Schwartz et al., 1967).

Chemical Structure and Reactivity Studies : Comparative studies on the structures and chemistry of different benzodiazepines, including diazepam, enhance our understanding of their reactivity and potential applications in medicinal chemistry. Such studies focus on aspects like basicity, lipophilicity, and electronic charge distribution (Kuch, 1979).

Electrochemical Quantification in Pharmaceuticals : The development of methods for the extraction and quantification of diazepam in pharmaceutical products, using techniques like polarography, is crucial for quality control in the pharmaceutical industry. Such studies contribute to the reliable and efficient analysis of active ingredients in medications (García et al., 1993).

Environmental Impact Studies : Investigating the transformation of diazepam in water chlorination processes is essential for understanding its environmental impact, especially in drinking water systems. Identifying and quantifying emerging chlorinated byproducts of diazepam in water sources highlights the need for monitoring and managing pharmaceutical pollutants (Zhang et al., 2019).

Safety And Hazards

The safety information for 1-Methyl-1,4-diazepan-2-one hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

Propriétés

IUPAC Name |

1-methyl-1,4-diazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNDDOQJRISISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620860 | |

| Record name | 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,4-diazepan-2-one hydrochloride | |

CAS RN |

685859-01-2 | |

| Record name | 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)